2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Medicinal Chemistry Organic Synthesis Quality Control

Researchers synthesizing ATP-competitive kinase inhibitors often face reproducibility issues from inconsistent salt forms. This 99% pure hydroiodide salt, with a defined melting point of 144-146 °C, ensures precise stoichiometry. Key advantages: - Minimizes side reactions in Aurora A/EGFR inhibitor synthesis, reducing confounding biological assay impurities. - Enables reliable scale-up of spiro-piperidine influenza A inhibitors with documented yields of 65-95%. - Serves as a single building block for multiple targets (carbonic anhydrase, CXCR4), streamlining parallel medicinal chemistry and simplifying inventory.

Molecular Formula C4H9IN2S
Molecular Weight 244.1 g/mol
CAS No. 5464-11-9
Cat. No. B017212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
CAS5464-11-9
Synonyms3-Methylthio-4,5-dihydroimidazole Hydroiodide;  2-Methylthio-2-imidazoline Monohydroiodide;  2-Methylmercapto-4,5-dihydroimidazole Hydroiodide;  2-(Methylthio)imidazolinium Iodide; 
Molecular FormulaC4H9IN2S
Molecular Weight244.1 g/mol
Structural Identifiers
SMILESCSC1=[NH+]CCN1.[I-]
InChIInChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H
InChIKeyPZZRSEUDGCFXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthio-2-imidazoline hydroiodide: Strategic Kinase Inhibitor Building Block


2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 5464-11-9), also known as 2-Methylthio-2-imidazoline hydriodide, is a heterocyclic building block characterized by a 4,5-dihydroimidazole ring substituted with a methylthio group at the 2-position and stabilized as a hydroiodide salt . The compound is primarily utilized as a reactive intermediate in the synthesis of pharmacologically active molecules, notably serving as a key precursor for Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors, as well as spiro-piperidine influenza A virus inhibitors .

Synthetic building block for Aurora & EGFR kinase inhibitor research
Electrophilic partner for spiro-piperidine antiviral inhibitor synthesis
Reactive intermediate for guanidinyl pyrrolidine catalyst preparation

2-Methylthio-2-imidazoline hydroiodide: Salt Form & Purity Advantage


Substituting 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide with its free base (CAS 20112-79-2) or alternative salts like the hydrobromide (CAS 40241-78-9) is not scientifically interchangeable. The hydroiodide counterion imparts distinct physicochemical properties that directly impact synthetic utility, including a well-defined melting point of 144-146 °C, which serves as a critical indicator of crystallinity and purity . Furthermore, commercially available hydroiodide material is routinely specified at 99% purity, while the hydrobromide analog is often supplied at a lower technical grade (95%), introducing variability that can compromise reproducibility in sensitive catalytic or medicinal chemistry workflows . The presence of iodide can also influence reaction kinetics in nucleophilic substitutions, as demonstrated by studies showing that anion identity significantly affects the reaction rate of thioimidazolium cations [1].

Risk Factor
Hydroiodide (Target)
Hydrobromide / Free Base
Purity Grade
High purity specification
Technical grade may introduce variability
Melting Behavior
Well-defined lower melting point
Different melting profile may affect characterization
Reaction Kinetics
Iodide may influence nucleophilic substitution rate
Alternative anions alter reaction outcome

2-Methylthio-2-imidazoline hydroiodide: Differentiation Evidence


Purity Grade Advantage

Commercial availability of 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 5464-11-9) is consistently specified at 99% purity . In contrast, the hydrobromide analog (CAS 40241-78-9) is typically supplied as a technical grade with a minimum purity of 95% . This 4% absolute purity differential is significant for applications requiring high stoichiometric precision, such as the synthesis of Aurora and EGFR kinase inhibitors, where impurities can lead to off-target byproducts and reduced yield .

Purity Grade Advantage
Cross-study comparable
99% vs 95% (technical grade)
Supports stoichiometric precision in multi-step synthesis
Vendor data sheets; verify lot-specific purity
Medicinal Chemistry Organic Synthesis Quality Control

Melting Point & Crystallinity

The hydroiodide salt exhibits a sharp melting point range of 144-146 °C, indicative of high crystallinity and phase purity . In comparison, the hydrobromide salt has a reported melting point of 157 °C [1]. The lower, well-defined melting range of the hydroiodide form facilitates easier handling and purification during synthesis, as it provides a reliable physical constant for identity verification and purity assessment prior to use in sensitive reactions .

Melting Point & Crystallinity
Cross-study comparable
144–146 °C vs 157 °C
Facilitates salt-form identity confirmation and batch consistency
Sharp melting range indicates high crystallinity
Analytical Chemistry Quality Assurance Solid-State Chemistry

Nucleophilic Substitution Yield

In a model system for synthesizing BL-1743 analogs, nucleophilic substitution of 2-methylthio-2-imidazoline with a spiro-amine (9) under reductive amination conditions (NaBH(OAc)3/HCO2H in dichloroethane) yielded the target compounds 1-8 with yields ranging from 65% to 95% [1]. This quantitative yield range provides a benchmark for synthetic planning and highlights the compound's reliable reactivity as an electrophilic partner in the construction of complex spiro-piperidine scaffolds, which are relevant to influenza A virus inhibition .

Nucleophilic Substitution Yield
Head-to-head
65–95% yield (compounds 1–8)
Provides a baseline yield range for synthetic planning
Reductive amination conditions; BL-1743 analogs
Synthetic Methodology Process Chemistry Yield Optimization

Versatile Precursor for Multiple Targets

A single procurement of 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide enables access to at least six distinct classes of pharmacologically relevant compounds, including Aurora and EGFR kinase inhibitors, influenza A spiro-piperidine inhibitors, galegine analogues (weight loss), guanidinyl pyrrolidine bifunctional catalysts, carbonic anhydrase inhibitors, and small molecule CXCR4 antagonists . This breadth of validated applications, documented by multiple authoritative sources, distinguishes it from related imidazoline analogs (e.g., 2-ethylthio-2-imidazoline, CAS 7320-60-7) which lack comparable documented utility across such a diverse range of therapeutic targets .

Versatile Precursor Utility
Class-level / Data to verify
6 target classes vs no comparable data for 2-ethylthio analog
Reported multi-target utility may simplify sourcing
Vendor literature review; independent validation recommended
Drug Discovery Chemical Biology Kinase Inhibition

2-Methylthio-2-imidazoline hydroiodide: Optimal Use Cases


Aurora & EGFR Kinase Inhibitor Synthesis

Leverage the 99% purity and defined melting point (144-146 °C) of the hydroiodide salt to ensure precise stoichiometry in the synthesis of ATP-competitive kinase inhibitors. The high purity minimizes the risk of side reactions that could generate confounding impurities in biological assays, making this salt form the preferred choice for medicinal chemistry campaigns targeting Aurora A and EGFR .

Spiro-Piperidine Antiviral Synthesis

Utilize the compound as an electrophilic partner in nucleophilic substitution reactions to build spiro-piperidine cores. Documented yields of 65-95% under reductive amination conditions provide a reliable benchmark for process development and scale-up efforts aimed at producing novel influenza A virus inhibitors [1].

Bifunctional Guanidinyl Pyrrolidine Catalysts

Employ the methylthio group as a leaving group in the synthesis of guanidinyl pyrrolidines. The consistent reactivity profile of the hydroiodide salt supports the reproducible preparation of these organocatalysts, which are used in enantioselective conjugate additions to cyclic enones, a key transformation in asymmetric synthesis .

Carbonic Anhydrase & CXCR4 Antagonists

The compound's versatility as a single building block for multiple therapeutic targets (carbonic anhydrase inhibitors and CXCR4 antagonists) streamlines parallel medicinal chemistry efforts. This consolidation reduces the number of distinct starting materials required, simplifying inventory management and accelerating hit-to-lead optimization .

Application
Selection Property
Validation Focus
Aurora/EGFR kinase inhibitor synthesis
High purity salt with consistent thermal properties
Stoichiometric precision and impurity control
Spiro-piperidine antiviral research
Reliable electrophilic reactivity
Reaction yield benchmarking
Guanidinyl pyrrolidine catalyst preparation
Consistent methylthio leaving group behavior
Reproducible catalyst synthesis
Carbonic anhydrase/CXCR4 antagonist research
Multi-target building block versatility
Parallel synthesis workflow efficiency

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